N,2-diphenylquinoline-4-carboxamide
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Overview
Description
N,2-diphenylquinoline-4-carboxamide is a quinoline derivative known for its diverse chemotherapeutic activities.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2-diphenylquinoline-4-carboxamide can be synthesized through various methods. One efficient method involves the reaction of 3-substituted-3-hydroxyindolines with ammonium acetate . Another approach is the one-pot synthesis from isatin and acetophenone under optimized conditions . Additionally, the compound can be synthesized starting from aniline, 2-nitrobenzaldehyde, and pyruvic acid, followed by Doebner reaction, amidation, reduction, acylation, and amination .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,2-diphenylquinoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include ammonium acetate, acetic acid, and various catalysts . Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include various substituted quinoline derivatives, which have been studied for their potential therapeutic applications .
Scientific Research Applications
N,2-diphenylquinoline-4-carboxamide has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of N,2-diphenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent and selective non-peptide competitive antagonist for the human neurokinin-3 receptor . Additionally, it acts as a histone deacetylase inhibitor, inducing cell cycle arrest and promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,2-diphenylquinoline-4-carboxamide include other quinoline derivatives such as 2-phenylquinoline-4-carboxylic acid and its various substituted forms .
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the diphenyl group at the 2-position and the carboxamide functionality at the 4-position of the quinoline ring . These structural characteristics contribute to its distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
N,2-diphenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-22(23-17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)24-20-14-8-7-13-18(19)20/h1-15H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMJQNQPWAGSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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